molecular formula C16H13N5O7S B14805650 4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B14805650
M. Wt: 419.4 g/mol
InChI Key: PCUQUOHMUABWDD-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a dinitrophenyl group, an isoxazole ring, and a benzenesulfonamide moiety. These structural features contribute to its diverse reactivity and utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the dinitrophenylamine. The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The dinitrophenylamine is prepared by nitration of aniline derivatives followed by amination. The final step involves the coupling of these intermediates with benzenesulfonyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets. The dinitrophenyl group can interact with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring and sulfonamide moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,4-Dinitrophenyl)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is unique due to the presence of the dinitrophenyl group, which imparts distinct reactivity and biological activity compared to other sulfonamides. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C16H13N5O7S

Molecular Weight

419.4 g/mol

IUPAC Name

4-(2,4-dinitroanilino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C16H13N5O7S/c1-10-8-16(18-28-10)19-29(26,27)13-5-2-11(3-6-13)17-14-7-4-12(20(22)23)9-15(14)21(24)25/h2-9,17H,1H3,(H,18,19)

InChI Key

PCUQUOHMUABWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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